molecular formula C18H25N3O B6645002 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide

6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide

Cat. No. B6645002
M. Wt: 299.4 g/mol
InChI Key: PWNCFAACXNFQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide, also known as MPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound has gained attention due to its unique chemical structure and promising biological properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide may exert its biological effects through the modulation of various signaling pathways. 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has also been found to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects:
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has also been found to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Furthermore, 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been found to increase the activity of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using standard organic chemistry techniques. Furthermore, 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide in lab experiments. The compound is relatively new and has not been extensively studied. Furthermore, the mechanism of action of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide is not fully understood, which makes it challenging to design experiments that target specific biological pathways.

Future Directions

There are several future directions for the study of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide. First, more research is needed to understand the mechanism of action of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide and how it exerts its biological effects. Second, more studies are needed to determine the efficacy of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide in animal models of neurodegenerative diseases and cancer. Third, the development of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide analogs may lead to the discovery of compounds with improved biological properties. Finally, the use of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide in combination with other drugs may lead to the development of novel therapies for various diseases.

Synthesis Methods

6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methyl-1H-indole-6-carboxylic acid with thionyl chloride to form 2-chloro-6-methyl-1H-indole. The second step involves the reaction of 2-chloro-6-methyl-1H-indole with N-(1-propan-2-ylpiperidin-4-yl)propionamide to form 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been found to have anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12(2)21-8-6-15(7-9-21)19-18(22)17-11-14-5-4-13(3)10-16(14)20-17/h4-5,10-12,15,20H,6-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNCFAACXNFQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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